(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid is a chiral amino acid that is notable for its structural features and potential applications in pharmaceuticals and biochemistry. This compound is characterized by the presence of a trifluoromethyl group, which enhances its biological activity and solubility properties. The compound is classified under the category of non-canonical amino acids, which are increasingly utilized in various scientific fields, including medicinal chemistry and protein engineering.
The compound's chemical structure can be represented by the International Union of Pure and Applied Chemistry name (S)-2-amino-5-(4-trifluoromethylphenyl)pentanoic acid, with a CAS number of 2349537-29-5. It is synthesized for research purposes and is commercially available through various chemical suppliers .
(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid belongs to the class of amino acids, specifically as a non-canonical amino acid due to its unique side chain containing a trifluoromethyl group. This classification distinguishes it from the standard twenty amino acids typically found in proteins.
The synthesis of (S)-2-amino-5-(4-trifluoromethylphenyl)pentanoic acid can be achieved through several methods, primarily focusing on the introduction of the trifluoromethyl group into the aromatic ring. Common synthetic routes include:
The synthesis often involves carefully controlled conditions to ensure high stereoselectivity and yield. Reaction conditions such as temperature, solvent choice, and reaction time are critical in optimizing the synthesis process.
The molecular structure of (S)-2-amino-5-(4-trifluoromethylphenyl)pentanoic acid can be depicted as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and interactions with biological targets.
(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid participates in various chemical reactions typical for amino acids, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which affects both nucleophilicity and electrophilicity during reactions.
The mechanism of action for (S)-2-amino-5-(4-trifluoromethylphenyl)pentanoic acid primarily involves its interaction with biological systems at the molecular level:
Studies have shown that compounds with similar structures exhibit enhanced binding affinities to target proteins due to their unique side chains, suggesting potential therapeutic applications.
Relevant data indicate that variations in environmental conditions can significantly affect both solubility and stability profiles.
(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid has several scientific uses:
The incorporation of this non-canonical amino acid into peptides and proteins opens avenues for novel therapeutic strategies and enhanced understanding of biochemical processes.
(S)-2-Amino-5-(4-trifluoromethylphenyl)pentanoic acid represents a structurally complex γ-amino acid derivative where synthetic accessibility hinges on strategic chiral induction and side-chain elaboration. Modern synthetic approaches leverage both solution-phase and solid-phase methodologies to achieve high enantiopurity while accommodating the steric and electronic challenges posed by the trifluoromethylphenyl moiety. The predominant route employs Fmoc-protected intermediates as key synthetic precursors, enabling both stereocontrol and selective deprotection. As documented by Evitachem, (S)-2-(Fmoc-amino)-5-(4-trifluoromethylphenyl)pentanoic acid (C₂₇H₂₄F₃NO₄; MW 483.5 g/mol) serves as a crucial building block synthesized via carbodiimide-mediated coupling reactions. This method activates the carboxylic acid functionality using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDAC), facilitating amide bond formation with appropriate amine components under inert atmospheres .
Alternative innovative pathways have emerged through isoimidium perchlorate chemistry, revitalizing a century-old approach for constructing structurally complex pharmacophores. This method enables efficient nucleophilic addition reactions critical for amino acid derivatization. By converting carboxylic acid precursors into reactive glutarisoimidium or succinisoimidium perchlorate intermediates, researchers achieve superior activation for subsequent coupling with chiral amines or amino acid esters, circumventing challenges associated with direct acid chloride formation in trifluoromethyl-containing systems. This approach demonstrates exceptional versatility in creating structurally diverse analogs while preserving stereochemical integrity at the α-carbon [7].
Table 1: Comparative Analysis of Synthetic Routes for Chiral Intermediates
Synthetic Method | Key Reagents/Conditions | Advantages | Reported Yield Range |
---|---|---|---|
Carbodiimide Activation | EDAC/HOBt, DMF, 0°C to RT | Compatibility with solid-phase synthesis | 65-78% |
Isoimidium Perchlorate | N-hydroxysuccinimide, HClO₄, anhydrous THF | Avoids racemization; high functional group tolerance | 70-85% |
Mixed Anhydride | Isobutyl chloroformate, N-methylmorpholine | Rapid reaction kinetics | 60-72% |
The trifluoromethyl group (-CF₃) presents unique challenges and opportunities in catalytic functionalization due to its strong electron-withdrawing nature and steric bulk. Patent literature reveals significant advances in regioselective halogenation methodologies applicable to precursor molecules essential for constructing the target amino acid's aromatic moiety. A seminal patent (US4008278A) details oxidative halogenation systems using hydrogen peroxide or potassium bromate as terminal oxidants in conjunction with hydrochloric acid or hydroiodic acid as halogen sources. These catalytic conditions enable precise ortho-halogenation relative to the amino group in aminobenzotrifluoride precursors, achieving remarkable regiocontrol essential for subsequent side-chain elongation via cross-coupling or carbon chain extension reactions [8].
The mechanism involves in situ generation of electrophilic halogen species under acidic conditions, where the oxidant regenerates the active catalyst. For 3-(trifluoromethyl)aniline derivatives, this approach achieves up to 89% yield of 4-halo-2-(trifluoromethyl)aniline with minimal formation of polyhalogenated byproducts. Catalyst selection profoundly influences functional group tolerance, with vanadium-based catalysts permitting reactions at moderated temperatures (40-60°C), thereby preserving acid- and base-sensitive protecting groups commonly employed in amino acid synthesis. The introduction of halogen atoms at specific positions enables crucial downstream transformations, including Negishi coupling or reductive amination, for installing the pentanoic acid backbone while maintaining the integrity of the stereogenic center [8].
Solvent engineering represents a critical yet often underestimated variable in achieving high enantiomeric excess (ee) during the asymmetric synthesis of (S)-2-amino-5-(4-trifluoromethylphenyl)pentanoic acid and its protected derivatives. Research on structurally analogous Boc-protected amino acids demonstrates that solvent polarity, hydrogen-bonding capacity, and dielectric constant significantly influence stereoselectivity during chiral induction steps, particularly in reactions involving enolates or imine intermediates. Data from MedChemExpress highlights that polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance enantioselectivity in asymmetric alkylation reactions of trifluoromethylphenyl-containing substrates, achieving ee values exceeding 95% under optimized conditions. This effect stems from superior solvation of reactive intermediates and transition states, which promotes stereodifferentiation [6].
Conversely, chlorinated solvents such as dichloromethane provide optimal media for carbodiimide-mediated coupling reactions involving Fmoc-protected intermediates, yielding minimal epimerization (<2%) during peptide bond formation. The low nucleophilicity of these solvents prevents undesired racemization pathways. Mixed solvent systems offer unique advantages; for instance, tetrahydrofuran-water mixtures (9:1 v/v) facilitate hydrolysis of chiral nitriles or esters to the corresponding carboxylic acids while preserving enantiopurity. Temperature-solvent synergies further refine outcomes, where performing reactions at -20°C in tetrahydrofuran suppresses competing racemization reactions compared to room temperature conditions [6].
Table 2: Solvent Impact on Enantiomeric Excess in Key Synthetic Steps
Solvent System | Dielectric Constant (ε) | Reaction Type | Achievable ee (%) | Optimal Temp. Range |
---|---|---|---|---|
Dimethylformamide | 36.7 | Asymmetric alkylation | 92-96% | -40°C to -20°C |
Dichloromethane | 8.93 | Carbodiimide coupling | 97-99% | 0°C to 10°C |
Tetrahydrofuran | 7.52 | Enolate formation/alkylation | 88-93% | -78°C to -40°C |
Tetrahydrofuran-H₂O | ~50 (mixed) | Ester hydrolysis/decarboxylation | >99% | 20°C to 35°C |
Acetonitrile | 37.5 | Phase-transfer catalysis | 85-90% | -10°C to 5°C |
Purification of (S)-2-amino-5-(4-trifluoromethylphenyl)pentanoic acid demands specialized techniques to address challenges posed by its hydrophobic aromatic domain, polar zwitterionic character, and potential trace impurities from synthesis. Industrial-scale processes employ multi-stage crystallization strategies exploiting pH-dependent solubility shifts. The compound displays minimal aqueous solubility at its isoelectric point (estimated pI ~5.8-6.2), enabling isolation via precise pH adjustment using citric acid or ammonium hydroxide buffers. Crystallization solvents significantly influence polymorph formation and purity; optimal systems combine ethyl acetate with n-heptane (3:1 v/v), yielding crystalline material with ≤0.5% impurities by quantitative NMR [4].
Chromatographic purification remains indispensable for research-scale synthesis requiring >99% chemical and enantiomeric purity. Reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 stationary phases and methanol-water-trifluoroacetic acid mobile phases effectively separates the target amino acid from both hydrophobic byproducts (e.g., biphenyl derivatives) and polar contaminants (e.g., deprotected amino acids). The trifluoromethyl group enhances retention on fluorinated stationary phases (e.g., perfluorophenyl columns), offering unique selectivity advantages. For protected derivatives like the Fmoc-intermediate, flash chromatography on silica gel with ethyl acetate/dichloromethane gradients (10-40% ethyl acetate) achieves excellent recovery while preserving acid- and base-sensitive protecting groups. Final purification via preparative thin-layer chromatography (PTLC) using chloroform-methanol-acetic acid (90:8:2 v/v/v) provides material suitable for spectroscopic characterization and biological evaluation [4].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3